molecular formula C8H6BrN3 B1391068 4-Bromo-2-(1H-imidazol-1-yl)pyridine CAS No. 1142194-29-3

4-Bromo-2-(1H-imidazol-1-yl)pyridine

Cat. No. B1391068
CAS RN: 1142194-29-3
M. Wt: 224.06 g/mol
InChI Key: GEIOPZBBECFOOM-UHFFFAOYSA-N
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Description

“4-Bromo-2-(1H-imidazol-1-yl)pyridine” is a chemical compound with the molecular formula C8H6BrN3. It has a molecular weight of 224.06 . This compound is a solid under normal conditions and should be stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for “4-Bromo-2-(1H-imidazol-1-yl)pyridine” is 1S/C8H6BrN3/c9-7-5-12(6-11-7)8-3-1-2-4-10-8/h1-6H . This indicates that the molecule consists of a pyridine ring attached to an imidazole ring via a carbon atom. The bromine atom is attached to the fourth carbon of the imidazole ring .


Physical And Chemical Properties Analysis

“4-Bromo-2-(1H-imidazol-1-yl)pyridine” is a solid at room temperature and is highly soluble in water and other polar solvents . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Pharmaceutical Research

Imidazole derivatives are commonly used in pharmaceutical research due to their therapeutic potential. For example, they have been evaluated for anti-tubercular activity against Mycobacterium tuberculosis .

Antimicrobial Agents

Some imidazole compounds have shown significant activity against bacteria such as E. coli , S. aureus , and B. subtilis . This suggests that 4-Bromo-2-(1H-imidazol-1-yl)pyridine could be explored for its antimicrobial properties.

Material Science

Imidazole rings can form π–π bonds, which are useful in material science for creating stable molecular arrangements .

Safety and Hazards

The safety information for “4-Bromo-2-(1H-imidazol-1-yl)pyridine” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

4-bromo-2-imidazol-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-7-1-2-11-8(5-7)12-4-3-10-6-12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEIOPZBBECFOOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Br)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30671707
Record name 4-Bromo-2-(1H-imidazol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(1H-imidazol-1-yl)pyridine

CAS RN

1142194-29-3
Record name 4-Bromo-2-(1H-imidazol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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